molecular formula C17H25ClN2O2 B595988 tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 1243474-66-9

tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B595988
CAS No.: 1243474-66-9
M. Wt: 324.849
InChI Key: UEJKMPOEGKDSEK-UHFFFAOYSA-N
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Description

CAS No.: 676607-31-1 Molecular Formula: C₁₇H₂₄N₂O₂ Molecular Weight: 288.39 g/mol Storage: Requires refrigeration (2–8°C) and dry conditions for stability . This spirocyclic compound features a tert-butyl carbamate group and a fused indoline-piperidine scaffold. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical research, particularly in targeting central nervous system (CNS) receptors or enzymes .

Preparation Methods

The synthesis of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The process begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic core of the compound.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. This step is often carried out using Raney Nickel as a catalyst.

    Purification: The final product is obtained through crystallization, which ensures the purity and quality of the compound.

Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include Lewis acids for catalysis, organic solvents like dichloromethane, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted spirocyclic derivatives.

Scientific Research Applications

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of other valuable chemical entities.

Mechanism of Action

The mechanism of action of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the interaction. The compound’s unique three-dimensional structure enhances its binding affinity and selectivity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notable Properties
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride 676607-31-1 C₁₇H₂₄N₂O₂ 288.39 None (parent compound) 1.00 Hydrochloride salt; requires cold storage
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride 878167-54-5 C₁₈H₂₆ClN₂O₂ 338.87 5-Methyl on indoline 0.89 Increased molecular weight; enhanced lipophilicity
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] 252882-60-3 C₁₇H₂₁N₂O₃ 301.36 Oxo group at position 2 0.89 Oxo group may alter reactivity or binding
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride 159635-46-8 C₂₀H₂₂ClN₂O₂ 363.86 Benzyl ester (vs. tert-butyl) 0.83 Higher steric bulk; potential for varied stability
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 1707602-35-4 C₁₇H₂₁ClN₂O₃ 336.82 4-Chloro, 2-oxo N/A Electronegative Cl substituent; synthetic intermediate
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 752234-64-3 C₁₈H₂₄N₂O₄ 332.40 5-Methoxy, 2-oxo 0.82 Methoxy group improves metabolic stability

Biological Activity

Tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H25ClN2O2
  • Molecular Weight : 324.8 g/mol
  • Purity : ≥98% .

Biological Activity Overview

The biological activity of this compound primarily includes antitumor effects and interactions with various biological pathways. The compound has shown promise in inhibiting certain kinases associated with cancer cell proliferation.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 14.2 μM against A549 lung cancer cells, suggesting that modifications to the spiro[indoline] framework can enhance cytotoxicity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 4nA54914.2
Compound 4vMDA-MB-231Comparable to 5-FU (21.2)
Tert-butyl derivativeU87>40% inhibition

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structure-activity relationship studies suggest that specific substitutions on the indoline or piperidine moieties can significantly enhance the compound's efficacy against various cancer types .

Case Studies

  • In Vitro Studies : In a study evaluating the antiproliferative effects of various derivatives, it was found that compounds with electron-rich groups on the benzene ring exhibited superior cellular activity compared to those without such modifications. This highlights the importance of molecular structure in determining biological efficacy .
  • In Vivo Studies : Another significant study involved administering a related compound in a xenograft model using MDA-MB-231 cells. The treatment resulted in a notable decrease in tumor size after several days of administration at a dosage of 20 mg/kg, demonstrating the potential for therapeutic application in oncology .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • Substituents at specific positions on the indoline and piperidine rings can dramatically influence the potency and selectivity of the compounds.
  • Electron-donating groups tend to enhance antitumor activity, while steric hindrance can reduce efficacy .

Table 2: Structure-Activity Relationships

Position on StructureSubstituent TypeEffect on Activity
R1Electron-rich groupIncreased potency
R2Bulky groupDecreased potency
R3HydrogenBaseline activity

Q & A

Q. Basic: What are the recommended handling precautions for tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride in laboratory settings?

Answer:

  • Respiratory protection : Use NIOSH-approved P95 respirators for particulate filtration (US) or EN 143-compliant P1 respirators (EU) under low exposure conditions. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • Skin/eye protection : Wear nitrile gloves and full-body protective clothing. Inspect gloves before use and discard contaminated gloves according to laboratory safety protocols .
  • Environmental controls : Avoid release into drains; use fume hoods for handling .

Q. Advanced: How can researchers design a purification protocol for this compound given limited solubility data?

Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., dichloromethane) based on structural analogs (e.g., BD513847, BD513881), which are solids with similar spirocyclic backbones .
  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5 under UV 254 nm) .
  • Recrystallization : Optimize using mixed solvents (e.g., ethanol/water) to improve crystal yield .

Q. Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with analogs (e.g., BD158105, CAS 752234-64-3) to confirm spirocyclic connectivity and tert-butyl group presence .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (theoretical ~380–400 g/mol for related derivatives) .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (retention time ~8–12 min) for purity assessment (>95%) .

Q. Advanced: How can researchers resolve discrepancies in NMR data for structurally similar analogs?

Answer:

  • Computational validation : Compare experimental 1H^1H chemical shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) for spiro[indoline-3,4'-piperidine] derivatives .
  • Variable-temperature NMR : Assess conformational flexibility in DMSO-d6 to identify dynamic effects causing signal broadening .
  • NOESY experiments : Confirm spatial proximity of protons in the spiro junction to rule out misassignment .

Q. Basic: What are the acute toxicity profiles and safety classifications for this compound?

Answer:

  • GHS classification :
    • H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .
    • Acute oral toxicity (Category 4; LD50 > 500 mg/kg) based on structurally related piperidine-carboxylates .
  • Carcinogenicity : No IARC/ACGIH/NTP classification for components ≥0.1% .

Q. Advanced: What strategies can improve the stability of this compound during long-term storage?

Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the tert-butyl carbamate group .
  • Stability monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., free indoline formation) .
  • Lyophilization : For hydrochloride salts, lyophilize from tert-butanol/water to enhance shelf life .

Q. Basic: How can researchers confirm the molecular weight of novel derivatives of this compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI+) to match experimental vs. theoretical mass (e.g., C17H21ClN2O3·HCl: calc. 380.12, obs. 380.10) .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values for analogs like BD158069 .

Q. Advanced: How to address low yields in the synthesis of halogenated derivatives (e.g., 5-chloro or 7-bromo analogs)?

Answer:

  • Optimize halogenation : Use NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF at 0°C for regioselective substitution .
  • Protecting group strategy : Introduce Boc protection before halogenation to prevent side reactions at the piperidine nitrogen .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) for bromospiro[indoline] derivatives .

Q. Basic: What are the proper waste disposal protocols for this compound?

Answer:

  • Neutralization : Treat aqueous waste with 10% NaOH to hydrolyze the carbamate group, then dilute with excess water .
  • Solid waste : Collect in sealed containers labeled "halogenated organic waste" for incineration at licensed facilities .

Q. Advanced: How to interpret conflicting bioactivity data in cell-based assays?

Answer:

  • Control experiments : Test for off-target effects using piperidine-free analogs (e.g., spiro[indene-2,4'-piperidine] derivatives) .
  • Dose-response curves : Analyze EC50/IC50 values across ≥3 independent replicates to rule out batch variability .
  • Metabolic stability : Assess hepatic microsome degradation to identify rapid hydrolysis of the tert-butyl group .

Properties

IUPAC Name

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19;/h4-7,18H,8-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJKMPOEGKDSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743958
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243474-66-9
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate hydrochloride
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